molecular formula C17H12N4O2 B14410430 4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol CAS No. 87595-10-6

4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol

Cat. No.: B14410430
CAS No.: 87595-10-6
M. Wt: 304.30 g/mol
InChI Key: SIMUOZKAFNCWJV-UHFFFAOYSA-N
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Description

4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a phenyl group attached to a pyrazolo[3,4-b]pyrazine moiety, which is further connected to a phenol group through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol can be achieved through various synthetic routes. One common method involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . Another approach includes the use of amorphous carbon-supported sulfonic acid as a catalyst in ethanol, which provides moderate to good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, is preferred due to their stability, low cost, and non-toxicity .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol is unique due to its specific pyrazolo[3,4-b]pyrazine structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit SGK1 sets it apart from other similar compounds .

Properties

CAS No.

87595-10-6

Molecular Formula

C17H12N4O2

Molecular Weight

304.30 g/mol

IUPAC Name

4-(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)oxyphenol

InChI

InChI=1S/C17H12N4O2/c22-13-6-8-14(9-7-13)23-16-11-18-17-15(20-16)10-19-21(17)12-4-2-1-3-5-12/h1-11,22H

InChI Key

SIMUOZKAFNCWJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)OC4=CC=C(C=C4)O

Origin of Product

United States

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